2-(4-Methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione
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Overview
Description
2-(4-Methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to a butene-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the condensation of appropriate aldehydes and ketones in the presence of a base, followed by oxidation to form the desired dione .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Diphenyl-N-heteroaromatic compounds
Uniqueness
2-(4-Methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
88406-93-3 |
---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C23H18O3/c1-26-20-14-12-17(13-15-20)21(23(25)19-10-6-3-7-11-19)16-22(24)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
LSZJRVZUKUWWJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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